molecular formula C21H20F2N2O4S B2647770 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide CAS No. 1448071-17-7

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide

Katalognummer: B2647770
CAS-Nummer: 1448071-17-7
Molekulargewicht: 434.46
InChI-Schlüssel: KRPWPZWFLILIBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide is a synthetic organic compound used in various fields of research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

  • Initial Formation: : Begin with the cyclopropanecarbonyl chloride reacting with 1,2,3,4-tetrahydroisoquinoline to form the cyclopropanecarbonyl-substituted isoquinoline.

  • Sulfonylation: : Introduce the difluoromethylsulfonyl group to the aromatic ring using a sulfonyl chloride derivative under basic conditions.

  • Final Coupling: : The intermediate compounds are then coupled with benzamide under specific reaction conditions to yield the final product.

Industrial Production Methods: Industrial-scale production follows a similar synthetic pathway, with optimizations to ensure high yields and purity. Large-scale reactors, temperature control systems, and purification methods like recrystallization or chromatography are used.

Analyse Chemischer Reaktionen

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation at the tetrahydroisoquinoline ring.

  • Reduction: : Reduction can occur at various functional groups, particularly the carbonyl and sulfonyl groups.

  • Substitution: : Nucleophilic substitution reactions are possible on the benzamide ring.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are used for reduction.

  • Substitution: : Halogenated solvents and bases like sodium hydroxide facilitate substitution reactions.

Major Products Formed:
  • Oxidation: : Produces oxidized derivatives of the tetrahydroisoquinoline ring.

  • Reduction: : Yields reduced forms of the carbonyl and sulfonyl groups.

  • Substitution: : Forms various substituted benzamides depending on the nucleophiles used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in synthesizing more complex molecules, serving as a building block for drug discovery and material science.

Biology: Investigated for its potential interactions with biological receptors and enzymes, contributing to our understanding of biochemical pathways.

Medicine: Explored as a potential therapeutic agent due to its unique structure, which may interact with specific targets in disease models.

Industry: Incorporated into the development of new materials and chemical processes, enhancing efficiency and performance.

Wirkmechanismus

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide interacts with molecular targets through hydrogen bonding, van der Waals forces, and possibly covalent modifications. These interactions influence the pathways it engages with, leading to its various effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

  • N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((methylsulfonyl)benzamide: : Differs by having a methylsulfonyl group instead of a difluoromethylsulfonyl group.

  • N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(benzoyl)benzamide: : Features a benzoyl group rather than a sulfonyl group.

Unique Aspects:

Biologische Aktivität

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's structure, synthesis, biological evaluations, and relevant case studies.

Compound Structure and Properties

The compound has the following structural details:

  • IUPAC Name : this compound
  • Molecular Formula : C23H22F2N2O3S
  • Molecular Weight : 422.50 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit inhibitory effects on specific enzymes and receptors involved in various physiological processes. Notably, compounds with similar structures have been reported to inhibit phenylethanolamine N-methyltransferase (PNMT), which is crucial in catecholamine biosynthesis .

Enzyme Inhibition

Research indicates that sulfonamide derivatives can serve as effective inhibitors for cyclooxygenase (COX) enzymes. While the specific activity of this compound against COX enzymes remains to be fully elucidated, related studies suggest that such compounds can modulate inflammatory pathways .

Study 1: Inhibition of PNMT

A study evaluated the binding affinity of various tetrahydroisoquinoline derivatives to PNMT. The results indicated that certain structural modifications significantly enhanced inhibitory potency. This suggests that this compound could be a promising candidate for further development in treating conditions related to catecholamine dysregulation .

Study 2: Structure-Activity Relationship (SAR)

In a comprehensive SAR analysis involving sulfonamide-containing compounds, researchers identified key structural features that enhance biological activity. Modifications such as the introduction of difluoromethyl groups were found to improve selectivity and potency against specific targets. This finding underscores the potential of this compound in drug design .

Data Table: Comparison of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound955644-43-6422.50 g/molInhibitor of PNMT
3-Fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinoline-350.4 g/molPotent inhibitor of PNMT
Celecoxib169590-42-5381.44 g/molSelective COX-2 inhibitor

Eigenschaften

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(difluoromethylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O4S/c22-21(23)30(28,29)18-4-2-1-3-17(18)19(26)24-16-8-7-13-9-10-25(12-15(13)11-16)20(27)14-5-6-14/h1-4,7-8,11,14,21H,5-6,9-10,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPWPZWFLILIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.